DM4-spdb-L-lysine is a compound that plays a significant role in the development of antibody-drug conjugates, particularly in targeted cancer therapies. This compound is a derivative of maytansine, a potent cytotoxic agent, and is utilized for its ability to selectively deliver therapeutic agents to cancer cells. The compound is characterized by its specific structure that allows it to conjugate effectively with antibodies through lysine residues.
DM4-spdb-L-lysine is derived from the natural product maytansine, which is extracted from the plant Maytenus serratifolia. Maytansine itself has been modified to enhance its therapeutic properties and reduce systemic toxicity when used in conjunction with monoclonal antibodies.
DM4-spdb-L-lysine falls under the category of antibody-drug conjugates (ADCs), which are biopharmaceutical drugs composed of an antibody linked to a biologically active drug or cytotoxic compound. This classification highlights its role in targeted therapy, aiming to maximize the therapeutic effect while minimizing side effects.
The synthesis of DM4-spdb-L-lysine involves several key steps that utilize advanced organic chemistry techniques. The typical approach includes:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and concentration, to optimize yield and purity. Additionally, analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and composition of the synthesized compound .
The molecular structure of DM4-spdb-L-lysine features a maytansinoid core linked to a specific peptide sequence that includes lysine. The presence of the lysine residue is critical for forming stable conjugates with antibodies.
The primary chemical reactions involving DM4-spdb-L-lysine include:
The reactions are often facilitated by using cleavable linkers that respond to specific intracellular conditions, such as pH changes or enzymatic activity, allowing for controlled release of the active drug .
The mechanism of action for DM4-spdb-L-lysine involves:
Studies have shown that DM4-spdb-L-lysine exhibits potent cytotoxicity against various cancer cell lines, with IC50 values indicating its effectiveness in inhibiting cell proliferation .
DM4-spdb-L-lysine is primarily utilized in:
The conceptual foundation for antibody-drug conjugates (ADCs) was established in 1897 by Paul Ehrlich, who envisioned "magic bullets" capable of selectively targeting disease-causing organisms while sparing healthy tissues [4]. This vision materialized a century later with the 2000 FDA approval of gemtuzumab ozogamicin, the first-generation ADC targeting CD33 in acute myeloid leukemia. Early ADCs faced significant limitations: unstable linkers caused premature payload release, murine antibodies triggered immunogenic responses, and low-potency payloads (e.g., doxorubicin) resulted in insufficient tumor cell killing [1] [5].
The evolution toward second-generation ADCs (2011-2013) introduced humanized antibodies and more potent payloads. Brentuximab vedotin (anti-CD30-MMAE) and trastuzumab emtansine (anti-HER2-DM1) exemplified this era, utilizing protease-cleavable linkers and tubulin inhibitors with IC50 values of ~10−10 M [1] [3]. Despite improved efficacy, heterogeneity in drug-to-antibody ratios (DAR) and suboptimal linker stability persisted, limiting therapeutic indices [6].
Third-generation ADCs, typified by enfortumab vedotin and trastuzumab deruxtecan, incorporate technological breakthroughs:
Table 1: Evolution of ADC Generations
Generation | Time Period | Key Innovations | Representative ADC | Limitations |
---|---|---|---|---|
First | 2000-2010 | Murine antibodies; Acid-labile linkers | Gemtuzumab ozogamicin | Immunogenicity; Premature release |
Second | 2011-2018 | Humanized antibodies; Potent tubulin inhibitors | Brentuximab vedotin; Ado-trastuzumab emtansine | DAR heterogeneity; Modest bystander effects |
Third | 2019-present | Site-specific conjugation; Bystander-active payloads | Trastuzumab deruxtecan; Enfortumab vedotin | Payload-related toxicity (e.g., ILD) |
DM4-spdb-L-lysine (MedKoo CAT#: 125998; CAS# 1280215-91-9) is a critically optimized agent-linker conjugate integral to several clinical-stage ADCs. Its structure comprises three functional domains:
The molecular design overcomes key ADC challenges:
Table 2: Key Characteristics of DM4-spdb-L-lysine
Parameter | Specification | Functional Significance |
---|---|---|
Molecular Formula | C48H72ClN5O13S2 | Determines solubility and metabolic stability |
Exact Mass | 1025.4257 Da | Influences PK/PD properties |
Payload | DM4 (maytansinoid) | Microtubule inhibition; IC50 0.1–0.4 nM |
Linker Type | SPDB (cleavable disulfide) | Tumor-selective payload release |
Spacer | L-lysine | Antibody conjugation efficiency |
Mechanism of Release | Intracellular glutathione reduction | Exploits redox gradient in tumor cells |
The SPDB linker’s disulfide bond provides oxidation-sensitive cleavage, leveraging the ~1000-fold higher intracellular glutathione concentration in tumor cells versus plasma. Upon internalization, lysosomal degradation releases the lysine-DM4 adduct, which is subsequently reduced to active DM4 [3] [8]. This metabolic activation pathway minimizes systemic payload leakage, reducing off-target toxicity while maintaining cytotoxic potency.
Preclinical studies demonstrate that ADCs incorporating DM4-spdb-L-lysine (e.g., anetumab ravtansine) exhibit:
Compared to non-cleavable linkers (e.g., MCC-DM1 in Kadcyla®), the SPDB-DM4 system demonstrates superior bystander killing in heterogeneous tumors. However, its disulfide bridge remains vulnerable to plasma thiol exchange, potentially contributing to interpatient variability [6] [8]. Current research focuses on sterically hindered disulfides (e.g., SPDB derivatives) to further stabilize the conjugate without compromising intracellular release [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1